
N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, commonly known as PPOP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PPOP belongs to the class of oxalamide derivatives, which have been extensively studied for their pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
A Novel Acid-Catalyzed Rearrangement for Synthesis : The synthesis of di- and mono-oxalamides, including compounds structurally related to N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, utilizes a novel one-pot synthetic approach. This methodology, applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, demonstrates the compound's role in the development of new synthetic routes for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Design and Anticonvulsant Activity : Compounds structurally related to the subject molecule have been synthesized to evaluate their potential as hybrid anticonvulsant agents. These compounds incorporate chemical fragments of known antiepileptic drugs, displaying broad spectra of activity across preclinical seizure models. This indicates the compound's significance in the development of new anticonvulsant therapies (Kamiński et al., 2015).
Pharmacological Applications
ABCB1 Inhibitors Design : The design and synthesis of new small ABCB1 inhibitors have utilized the 2-[(3-methoxyphenylethyl)phenoxy]-moiety, linked to different basic nuclei. This approach has led to the identification of compounds with potent inhibitory activity against ABCB1, a protein implicated in drug resistance, showcasing the molecule's relevance in overcoming chemotherapy resistance (Colabufo et al., 2008).
Cytotoxicity on Oral Cancer Cells : Phenolic acid phenethyl esters, related to the compound , have been explored for their cytotoxic effects on oral cancer cell lines. These studies highlight the potential therapeutic applications of such compounds in oral cancer chemotherapy (Lee et al., 2005).
Histone Deacetylase Inhibitors for Cancer Treatment : N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides, structurally related to this compound, have been synthesized as novel histone deacetylase inhibitors (HDACi). These compounds, evaluated for their inhibitory activity against nuclear HDACs and antiproliferative activity, indicate the molecule's potential in cancer and neurodegenerative disease treatment (Thaler et al., 2010).
Mécanisme D'action
Target of Action
The primary target of N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory .
Mode of Action
This compound interacts with AChE by inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, as indicated by its low IC50 value . The inhibition of AChE by this compound is of mixed type, involving both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, this compound increases the level of ACh in the brain . ACh is a neurotransmitter that plays an important role in learning and memory . Therefore, the inhibition of AChE and the subsequent increase in ACh levels can enhance cognitive functions .
Pharmacokinetics
The compound’s potent inhibitory activity against ache suggests that it may have good bioavailability .
Result of Action
The inhibition of AChE by this compound leads to an increase in ACh levels in the brain . This can enhance cognitive functions and potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a deficiency in cholinergic neurotransmission .
Propriétés
IUPAC Name |
N'-(2-phenylethyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c28-22(23(29)25-14-12-20-8-3-1-4-9-20)24-13-7-15-26-16-18-27(19-17-26)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXGEBNJJAZUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



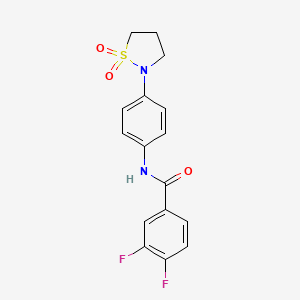
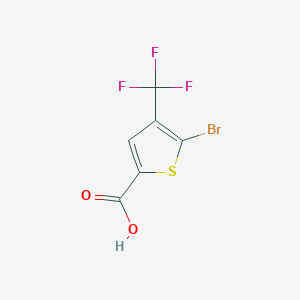
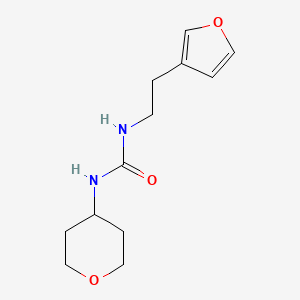
![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2881907.png)
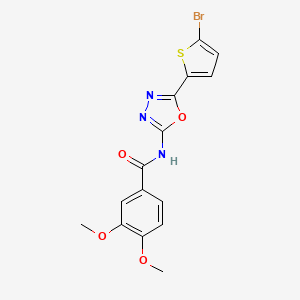

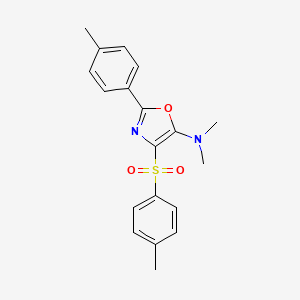
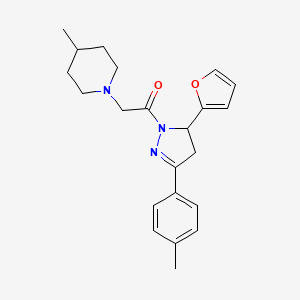

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2881919.png)
![2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881920.png)